molecular formula C17H25N3O2S2 B2366163 2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide CAS No. 1252922-27-2

2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Cat. No. B2366163
CAS RN: 1252922-27-2
M. Wt: 367.53
InChI Key: UXDQPCRBDBACCL-UHFFFAOYSA-N
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Description

The compound “2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide” is a chemical compound with a molecular formula of C18H16F3N3O2S2 and an average mass of 427.464 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid . The compound can also be synthesized by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, condensation, and alkylation . These reactions involve the use of various reagents and conditions, and result in the formation of the thieno[3,2-d]pyrimidin-2-yl structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 265-266 °C . The compound also has specific IR, 1H NMR, and 13C NMR spectral properties .

Future Directions

The compound and its derivatives could be further studied for their potential as antibacterial agents, given their ability to inhibit TrmD . The development of new synthetic methods could also be explored to improve the efficiency and yield of the synthesis process .

properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-4-8-19(9-5-2)14(21)12-24-17-18-13-7-11-23-15(13)16(22)20(17)10-6-3/h7,11H,4-6,8-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDQPCRBDBACCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide

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